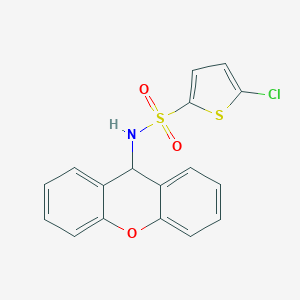
5-chloro-N-(9H-xanthen-9-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(9H-xanthen-9-yl)thiophene-2-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as XTT, and it has been synthesized using different methods. The current paper aims to provide an overview of XTT, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
XTT has been used in various scientific research applications, including cell viability assays, enzyme assays, and fluorescence microscopy. In cell viability assays, XTT is used as a colorimetric indicator to determine the viability of cells. XTT is reduced by mitochondrial dehydrogenases in viable cells, producing a colored formazan product that can be quantified using a spectrophotometer. In enzyme assays, XTT is used as a substrate for enzymes that can reduce it to form formazan. The amount of formazan produced can be used to measure the activity of the enzyme. In fluorescence microscopy, XTT is used as a fluorescent probe to visualize cellular structures such as mitochondria.
Mechanism of Action
The mechanism of action of XTT is not fully understood, but it is believed to involve the reduction of XTT by mitochondrial dehydrogenases. The reduced form of XTT, formazan, is a colored compound that can be detected using a spectrophotometer or fluorescence microscopy.
Biochemical and Physiological Effects:
XTT has been shown to have minimal toxicity in cells and animals, making it a useful tool for scientific research. However, XTT can interfere with some cellular processes, such as the production of reactive oxygen species, which can affect the results of some experiments.
Advantages and Limitations for Lab Experiments
XTT has several advantages for lab experiments, including its low toxicity and ease of use. XTT is also stable and can be stored for long periods of time. However, XTT can interfere with some cellular processes, and its use may need to be optimized for specific experimental conditions.
Future Directions
There are several future directions for the use of XTT in scientific research. One potential application is in the development of new drugs that target mitochondrial function. XTT could also be used to study the effects of environmental toxins on mitochondrial function. Additionally, XTT could be used in the development of new diagnostic tools for mitochondrial diseases.
Synthesis Methods
The synthesis of XTT has been reported in the literature using different methods. One of the most common methods involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 9H-xanthene-9-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography, yielding XTT as a yellow powder.
properties
Product Name |
5-chloro-N-(9H-xanthen-9-yl)thiophene-2-sulfonamide |
|---|---|
Molecular Formula |
C17H12ClNO3S2 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
5-chloro-N-(9H-xanthen-9-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C17H12ClNO3S2/c18-15-9-10-16(23-15)24(20,21)19-17-11-5-1-3-7-13(11)22-14-8-4-2-6-12(14)17/h1-10,17,19H |
InChI Key |
CDAQGUXGMDECFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(S4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(S4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate](/img/structure/B270502.png)
![Ethyl 4-[(3,4-diethoxybenzoyl)amino]benzoate](/img/structure/B270503.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B270504.png)

![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B270507.png)
![Dimethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}isophthalate](/img/structure/B270509.png)



![Ethyl 4-{2-chloro-6-[(2-methylbenzoyl)amino]phenyl}-1-piperazinecarboxylate](/img/structure/B270523.png)